2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
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Overview
Description
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core substituted with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Substitution with Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole core can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties, such as anticancer and antimicrobial agents.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole depends on its specific application:
In Organic Electronics: The compound functions as a donor-acceptor material, facilitating charge transport and improving the efficiency of electronic devices.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Tris(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: Similar structure but with an additional thiophene ring, potentially offering different electronic properties.
2-Methyl-4,7-di(furan-2-yl)-2H-benzo[d][1,2,3]triazole: Substitutes thiophene rings with furan rings, which can alter the compound’s reactivity and applications.
Uniqueness
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of a benzotriazole core with thiophene rings, providing a balance of stability and reactivity that is advantageous for various applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C15H11N3S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-methyl-4,7-dithiophen-2-ylbenzotriazole |
InChI |
InChI=1S/C15H11N3S2/c1-18-16-14-10(12-4-2-8-19-12)6-7-11(15(14)17-18)13-5-3-9-20-13/h2-9H,1H3 |
InChI Key |
LFYUEBOIDUGWDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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